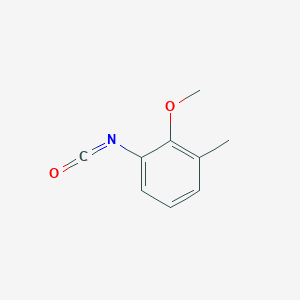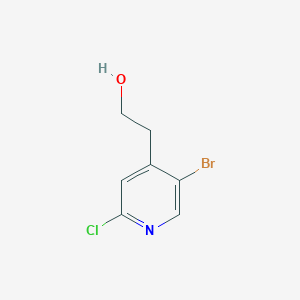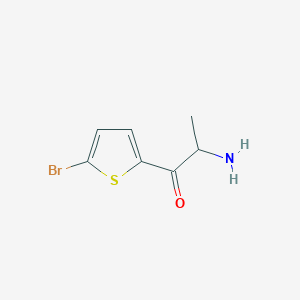
1-Isocyanato-2-methoxy-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanato-2-methoxy-3-methylbenzene is an organic compound with the molecular formula C9H9NO2. It is a derivative of benzene, featuring an isocyanate group (-NCO) attached to the benzene ring along with methoxy (-OCH3) and methyl (-CH3) substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyanato-2-methoxy-3-methylbenzene can be synthesized through the reaction of 2-methoxy-3-methylphenylamine with phosgene (COCl2). The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows: [ \text{2-Methoxy-3-methylphenylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions such as temperature, pressure, and the concentration of reactants are meticulously controlled. The use of phosgene, a highly toxic gas, necessitates stringent safety protocols.
Chemical Reactions Analysis
Types of Reactions: 1-Isocyanato-2-methoxy-3-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Electrophilic Aromatic Substitution: The methoxy and methyl groups activate the benzene ring towards electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents like ethanol, aniline, and water under mild conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) under acidic conditions.
Major Products:
Nucleophilic Addition: Urethanes, ureas, and carbamic acids.
Electrophilic Aromatic Substitution: Nitro, sulfonyl, and halogenated derivatives of this compound.
Scientific Research Applications
1-Isocyanato-2-methoxy-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a cross-linking agent in the modification of biomolecules.
Medicine: Explored for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity with nucleophiles.
Mechanism of Action
The mechanism of action of 1-isocyanato-2-methoxy-3-methylbenzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles, forming stable covalent bonds. This reactivity is exploited in various applications, such as the formation of urethane linkages in polymers and the modification of proteins in biological research.
Comparison with Similar Compounds
1-Isocyanato-3-methylbenzene: Lacks the methoxy group, making it less reactive in certain nucleophilic addition reactions.
1-Isocyanato-2-methylbenzene: Lacks the methoxy group, affecting its reactivity and applications.
3-Chloro-4-methylphenyl isocyanate:
Uniqueness: 1-Isocyanato-2-methoxy-3-methylbenzene is unique due to the presence of both methoxy and methyl groups, which enhance its reactivity in electrophilic aromatic substitution reactions and nucleophilic addition reactions. This makes it a versatile compound in various chemical syntheses and industrial applications.
Properties
CAS No. |
324008-66-4 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-isocyanato-2-methoxy-3-methylbenzene |
InChI |
InChI=1S/C9H9NO2/c1-7-4-3-5-8(10-6-11)9(7)12-2/h3-5H,1-2H3 |
InChI Key |
KOMWTBYKWFLQDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[4-(Dimethylamino)oxan-4-yl]methanol](/img/structure/B13602665.png)


![Tert-butyl 2-[2-(methylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13602681.png)




